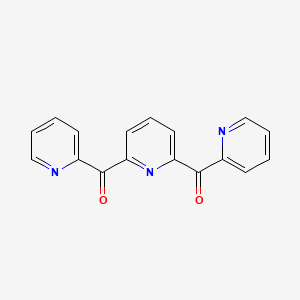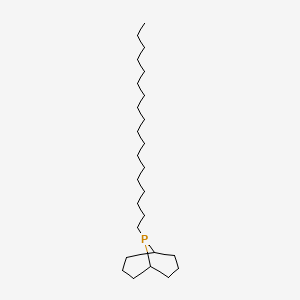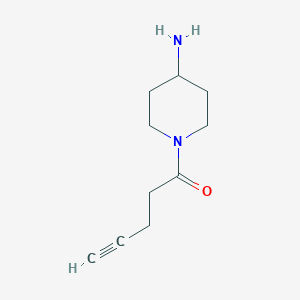
Pyridine-2,6-diylbis(pyridin-2-ylmethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-2,6-diylbis(pyridin-2-ylmethanone) is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two pyridine rings connected through a central pyridine ring via methanone linkages. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyridine-2,6-diylbis(pyridin-2-ylmethanone) typically involves the reaction of 2,6-diacetylpyridine with pyridine-2-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for pyridine-2,6-diylbis(pyridin-2-ylmethanone) are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Types of Reactions:
Oxidation: Pyridine-2,6-diylbis(pyridin-2-ylmethanone) can undergo oxidation reactions, particularly at the methanone linkages, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the methanone groups can yield the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated pyridine derivatives.
Applications De Recherche Scientifique
Pyridine-2,6-diylbis(pyridin-2-ylmethanone) has a wide range of applications in scientific research:
Biology: The compound’s metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of metal-based therapeutics.
Industry: The compound is used in the synthesis of advanced materials, including metal-organic frameworks and coordination polymers, which have applications in gas storage, separation, and catalysis.
Mécanisme D'action
The mechanism by which pyridine-2,6-diylbis(pyridin-2-ylmethanone) exerts its effects is primarily through its ability to coordinate with metal ions. The compound acts as a bidentate or tridentate ligand, forming stable chelates with metals. These metal complexes can interact with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific metal ion and the nature of the complex formed.
Comparaison Avec Des Composés Similaires
Pyridine-2,6-diylbis(pyrazine-2-ylmethanone): Similar in structure but contains pyrazine rings instead of pyridine rings.
2,6-Diacetylpyridine: A precursor in the synthesis of pyridine-2,6-diylbis(pyridin-2-ylmethanone) with simpler structure.
3,3′-(Pyridine-2,6-diylbis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol): Contains triazole rings and is used in selective extraction of actinides.
Uniqueness: Pyridine-2,6-diylbis(pyridin-2-ylmethanone) is unique due to its ability to form highly stable complexes with a variety of metal ions, making it versatile in both research and industrial applications. Its structure allows for multiple coordination modes, enhancing its utility in the synthesis of complex materials and catalysts.
Propriétés
Numéro CAS |
219968-15-7 |
|---|---|
Formule moléculaire |
C17H11N3O2 |
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
[6-(pyridine-2-carbonyl)pyridin-2-yl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C17H11N3O2/c21-16(12-6-1-3-10-18-12)14-8-5-9-15(20-14)17(22)13-7-2-4-11-19-13/h1-11H |
Clé InChI |
CSVPYFQEYITACO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=O)C2=NC(=CC=C2)C(=O)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester](/img/structure/B12066152.png)


![Phosphonothioic acid, ethyl-, O-[2-(3-chloro-4-methylphenyl)-6-phenyl-4-pyrimidinyl] O-ethyl ester](/img/structure/B12066186.png)

![N-{1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}acetamide](/img/structure/B12066196.png)


![2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine](/img/structure/B12066205.png)



![Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate](/img/structure/B12066238.png)

